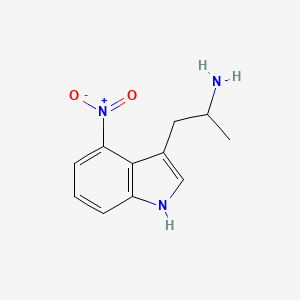
1-(4-Nitro-1H-indol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-1H-indol-3-yl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a nitro group at the 4-position of the indole ring and a propan-2-amine side chain at the 3-position.
Méthodes De Préparation
The synthesis of 1-(4-Nitro-1H-indol-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. The propan-2-amine side chain can be added through reductive amination of the corresponding ketone or aldehyde using ammonia or an amine and a reducing agent such as sodium cyanoborohydride .
Analyse Des Réactions Chimiques
1-(4-Nitro-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-Nitro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
1-(4-Nitro-1H-indol-3-yl)propan-2-amine can be compared with other indole derivatives such as:
1-(1H-indol-3-yl)propan-2-amine: Lacks the nitro group, resulting in different biological activities and chemical reactivity.
1-(5-fluoro-1H-indol-3-yl)propan-2-amine: Contains a fluorine atom instead of a nitro group, leading to different pharmacological properties.
1-(1H-indol-3-yl)ethan-2-amine: Has a shorter side chain, affecting its interaction with molecular targets and biological activity.
These comparisons highlight the unique features of this compound, such as the presence of the nitro group, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-(4-nitro-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C11H13N3O2/c1-7(12)5-8-6-13-9-3-2-4-10(11(8)9)14(15)16/h2-4,6-7,13H,5,12H2,1H3 |
Clé InChI |
NBBCSVBACICFLE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


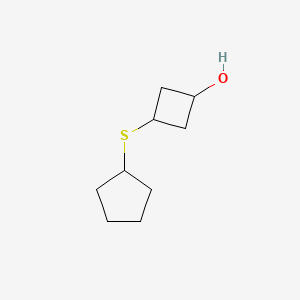
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)

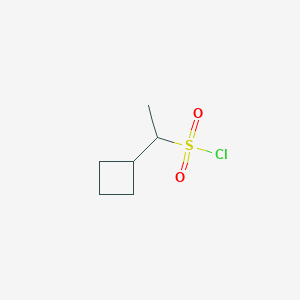

![N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
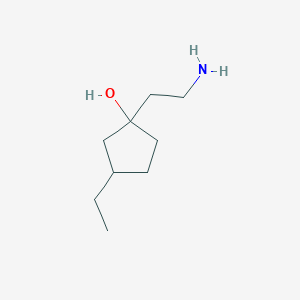
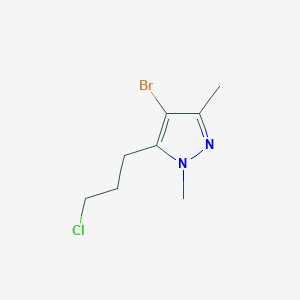
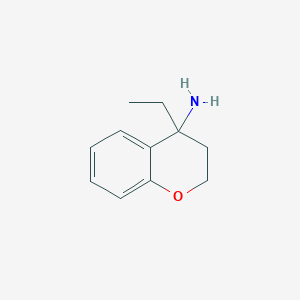
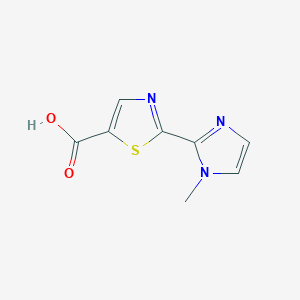
![2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
![2-[(Morpholin-4-yl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13182893.png)
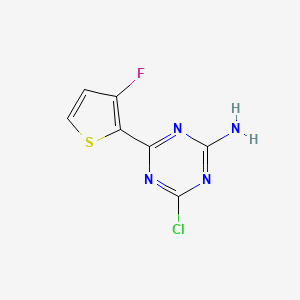
![[1-(Chloromethyl)cyclopropyl]cyclohexane](/img/structure/B13182920.png)
